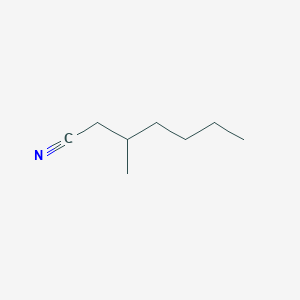

3-Methylheptanenitrile

Description

BenchChem offers high-quality 3-Methylheptanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylheptanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylheptanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-3-4-5-8(2)6-7-9/h8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVNYWLQBGDZSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80710099 | |

| Record name | 3-Methylheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75854-65-8 | |

| Record name | 3-Methylheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methylheptanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylheptanenitrile, a branched-chain aliphatic nitrile, is a chemical compound of interest in various fields of organic synthesis and as a potential building block in the development of novel pharmaceutical agents. Its molecular structure, characterized by a seven-carbon chain with a methyl group at the third position and a terminal nitrile functional group, imparts specific chemical and physical properties that are crucial for its application and handling. This technical guide provides a comprehensive overview of the core chemical properties of 3-Methylheptanenitrile, detailed experimental protocols for its synthesis, and a summary of its key characteristics to support research and development activities.

Chemical and Physical Properties

The properties of 3-Methylheptanenitrile are summarized in the table below. It is important to note that while computed data is available, experimentally determined values for this specific branched nitrile are not readily found in the literature. Therefore, experimental data for its straight-chain isomer, octanenitrile, is provided for comparison and as a reasonable estimate.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅N | PubChem[1][2] |

| Molecular Weight | 125.21 g/mol | PubChem[1][2] |

| CAS Number | 75854-65-8 | PubChem[1] |

| Boiling Point | 198-200 °C (for Octanenitrile) | ChemicalBook[3] |

| Melting Point | -45 °C (for Octanenitrile) | ChemicalBook[3] |

| Density | 0.814 g/mL at 25 °C (for Octanenitrile) | ChemicalBook[3] |

| Refractive Index | 1.42 at 20 °C (for Octanenitrile) | ChemicalBook[3] |

| Solubility | Insoluble in water; soluble in organic solvents | General nitrile property |

| XLogP3 | 2.9 | PubChem (Computed)[1][2] |

Synthesis of 3-Methylheptanenitrile

A common and effective method for the synthesis of 3-Methylheptanenitrile is through the nucleophilic substitution of a corresponding haloalkane with a cyanide salt. A plausible experimental protocol is detailed below.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Objective: To synthesize 3-Methylheptanenitrile from 1-bromo-3-methylheptane.

Materials:

-

1-bromo-3-methylheptane

-

Sodium cyanide (NaCN)

-

Ethanol (anhydrous)

-

Water

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve sodium cyanide in a minimal amount of water and add anhydrous ethanol.

-

To this solution, add 1-bromo-3-methylheptane dropwise with stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Shake the funnel vigorously and allow the layers to separate.

-

Extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude 3-Methylheptanenitrile can be purified by fractional distillation under reduced pressure.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves the use of highly toxic sodium cyanide. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 3-Methylheptanenitrile.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the branching. Key signals would include a triplet for the terminal methyl group of the butyl chain, a doublet for the methyl group at the 3-position, and complex multiplets for the methylene and methine protons.

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to each carbon atom in the molecule. The nitrile carbon would appear downfield, typically in the range of 115-125 ppm.

-

Infrared (IR) Spectroscopy: A characteristic sharp absorption band is expected in the region of 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration. The spectrum would also show C-H stretching and bending vibrations for the alkyl chain.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 125. The fragmentation pattern would be characteristic of an aliphatic nitrile, with common losses of alkyl fragments.

Conclusion

3-Methylheptanenitrile is a valuable chemical intermediate with properties that are largely governed by its branched alkyl chain and the presence of the nitrile functional group. While experimentally determined physical constants are scarce for this specific isomer, reasonable estimations can be made from its straight-chain counterpart. The synthetic protocol provided offers a reliable method for its preparation in a laboratory setting. Further research to fully characterize its physical and spectroscopic properties would be beneficial for its broader application in chemical synthesis and drug discovery.

References

An In-depth Technical Guide to 3-Methylheptanenitrile (CAS Number: 75854-65-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methylheptanenitrile (CAS No. 75854-65-8), a saturated aliphatic nitrile. Due to a paucity of research focused specifically on this compound, this document synthesizes available data on its physicochemical properties alongside general knowledge of the synthesis, analysis, and biological activities of related aliphatic nitriles. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may be interested in the potential applications of this molecule.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C8H15N | PubChem[1][2] |

| Molecular Weight | 125.21 g/mol | PubChem[1][2] |

| IUPAC Name | 3-methylheptanenitrile | PubChem[1] |

| SMILES | CCCCC(C)CC#N | PubChem[1] |

| XLogP3-AA (LogP) | 2.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 125.120449483 | PubChem[2] |

| Monoisotopic Mass | 125.120449483 | PubChem[2] |

| Topological Polar Surface Area | 23.8 Ų | PubChem[2] |

| Heavy Atom Count | 9 | PubChem |

| Complexity | 98.4 | PubChem[2] |

Experimental Protocols

Detailed experimental protocols specifically for 3-Methylheptanenitrile are not widely published. However, established methods for the synthesis, purification, and analysis of aliphatic nitriles can be adapted for this compound.

Synthesis

A common method for the synthesis of aliphatic nitriles is the nucleophilic substitution of an alkyl halide with a cyanide salt. For 3-Methylheptanenitrile, a plausible synthetic route would involve the reaction of a 1-halo-3-methylheptane with sodium or potassium cyanide.

Hypothetical Synthesis Workflow:

References

An In-depth Technical Guide to the Molecular Structure of 3-Methylheptanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Methylheptanenitrile. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this aliphatic nitrile.

Molecular Identity and Structure

3-Methylheptanenitrile is a branched-chain aliphatic nitrile with the molecular formula C8H15N. Its structure consists of a seven-carbon heptane backbone with a methyl group substituted at the third carbon and a nitrile functional group at the terminus of a two-carbon chain attached to the third carbon.

Table 1: Chemical Identifiers for 3-Methylheptanenitrile

| Identifier | Value | Source |

| IUPAC Name | 3-methylheptanenitrile | [1] |

| Molecular Formula | C8H15N | [1][2] |

| Molecular Weight | 125.21 g/mol | [1][2] |

| CAS Number | 75854-65-8 (for the racemic mixture) | [1] |

| Canonical SMILES | CCCCC(C)CC#N | [1] |

| InChI | InChI=1S/C8H15N/c1-3-4-5-8(2)6-7-9/h8H,3-6H2,1-2H3 | [1] |

| InChIKey | FNVNYWLQBGDZSC-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Experimental data on the physicochemical properties of 3-Methylheptanenitrile is limited in publicly available literature. The data presented below are primarily computed values from reputable chemical databases. These values provide estimations and should be confirmed by experimental analysis for critical applications.

Table 2: Computed Physicochemical Properties of 3-Methylheptanenitrile

| Property | Value | Source |

| XLogP3-AA (Octanol-Water Partition Coefficient) | 2.9 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [1][2] |

| Hydrogen Bond Acceptor Count | 1 | [1][2] |

| Rotatable Bond Count | 4 | [1][2] |

| Exact Mass | 125.120449483 u | [1][2] |

| Topological Polar Surface Area | 23.8 Ų | [1][2] |

| Heavy Atom Count | 9 | [1] |

Spectroscopic Characterization (Predicted)

Infrared (IR) Spectroscopy: A sharp and intense absorption band characteristic of the C≡N stretching vibration is expected in the region of 2240-2260 cm⁻¹.[4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would be complex due to the chirality at the C3 position. Key expected signals include:

-

A triplet corresponding to the terminal methyl group (C7) protons.

-

A doublet for the methyl group protons at the C3 position.

-

Multiplets for the methylene and methine protons along the carbon chain. The protons on the carbon adjacent to the nitrile group (C2) are expected to appear in the 2-3 ppm region.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum is expected to show distinct signals for each of the eight carbon atoms. The nitrile carbon (C1) would appear in the region of 115-125 ppm.[3]

Mass Spectrometry: The molecular ion peak (M+) at m/z = 125 may be weak or absent. Common fragmentation patterns for aliphatic nitriles include the loss of an alpha-hydrogen to give an M-1 peak and cleavage of the C-C bonds adjacent to the nitrile group.[2]

Synthesis Protocol

A detailed experimental protocol for the direct synthesis of 3-Methylheptanenitrile is not explicitly available in the reviewed literature. However, a multi-step synthesis of a closely related precursor, 2-amino-3-methylheptanoic acid, has been described, which involves the formation of a nitrile intermediate, 2-((diphenylmethylene)amino)-3-methylheptanenitrile.[5][6][7] This procedure provides a valuable reference for the synthesis of similar structures.

Experimental Protocol: Synthesis of 2-((diphenylmethylene)amino)-3-methylheptanenitrile [6][7]

Materials:

-

N-(diphenylmethylene)aminoacetonitrile

-

2-Bromohexane

-

Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl

-

Anhydrous Na₂SO₄

-

Petroleum ether

-

Ethyl acetate (EtOAc)

Procedure:

-

To a solution of N-(diphenylmethylene)aminoacetonitrile (1.1 g, 5 mmol) in 30 mL of THF in a three-neck glass flask, add LDA (3 mL, 6 mmol) and stir for 5 minutes.

-

Slowly add 2-bromohexane (0.74 mL) to the mixture under a nitrogen atmosphere at 0 °C.

-

Stir the reaction mixture for 30 hours at room temperature.

-

Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl.

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent to obtain the yellow-green oil product of 2-((diphenylmethylene)amino)-3-methylheptanenitrile.

Logical Relationship of Information

The following diagram illustrates the logical flow of information presented in this guide, from basic molecular identification to its synthesis.

Caption: Logical workflow of 3-Methylheptanenitrile information.

Relevance in Drug Development

While direct applications of 3-Methylheptanenitrile in drug development were not identified in the surveyed literature, its structural motifs are of interest. Aliphatic nitriles can serve as versatile intermediates in organic synthesis, allowing for their conversion into various functional groups such as amines, carboxylic acids, and amides, which are prevalent in pharmacologically active molecules. The lipophilic alkyl chain and the polar nitrile group give the molecule a specific physicochemical profile that could be explored in the design of new chemical entities. The synthesis of amino acid derivatives from related nitrile intermediates suggests a potential pathway for creating novel unnatural amino acids for peptide-based drug discovery.[5][6][7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ch20: Spectroscopy Analysis : Nitriles [chem.ucalgary.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Structure-based ligand design and discovery of novel tenuazonic acid derivatives with high herbicidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Profile of 3-Methylheptanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-Methylheptanenitrile. Due to a lack of publicly available experimental data for this specific compound, this document outlines the anticipated data based on established principles of spectroscopy for aliphatic nitriles. It also includes detailed experimental protocols for acquiring Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for 3-Methylheptanenitrile based on the spectroscopic behavior of similar aliphatic nitriles.

Table 1: Predicted Mass Spectrometry Data

| Parameter | Expected Value | Notes |

| Molecular Ion (M+) | m/z 125 | Corresponding to the molecular weight of C8H15N. |

| M-1 Peak | m/z 124 | Often observed in nitriles due to the loss of a hydrogen atom. |

| Key Fragments | m/z 41, 55, 69, 83, 96, 110 | Common fragments for aliphatic nitriles resulting from cleavage at various points along the carbon chain. The relative abundance would need to be determined experimentally. |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption (cm⁻¹) | Intensity | Vibration Mode |

| Nitrile (C≡N) | ~2250 | Strong, Sharp | Stretching |

| Alkyl (C-H) | 2850-2960 | Strong | Stretching |

| Methylene (CH₂) | ~1465 | Medium | Bending (Scissoring) |

| Methyl (CH₃) | ~1375 | Medium | Bending (Umbrella) |

Table 3: Predicted ¹H NMR Spectroscopy Data

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂-CN | 2.0 - 2.5 | Triplet (t) | 2H |

| -CH(CH₃)- | 1.8 - 2.2 | Multiplet (m) | 1H |

| -CH₂-CH(CH₃)- | 1.4 - 1.7 | Multiplet (m) | 2H |

| -CH₂-CH₂-CH(CH₃)- | 1.2 - 1.5 | Multiplet (m) | 2H |

| -CH₂-CH₃ | 1.2 - 1.5 | Multiplet (m) | 2H |

| -CH(CH₃)- | 0.9 - 1.1 | Doublet (d) | 3H |

| -CH₂-CH₃ | 0.8 - 1.0 | Triplet (t) | 3H |

Table 4: Predicted ¹³C NMR Spectroscopy Data

| Carbon Environment | Expected Chemical Shift (ppm) |

| -C≡N | 115 - 120 |

| -CH(CH₃)- | 30 - 40 |

| -CH₂-CN | 20 - 30 |

| Aliphatic -CH₂- | 20 - 40 |

| Aliphatic -CH₃ | 10 - 20 |

Experimental Protocols

Detailed methodologies for key spectroscopic experiments are provided below.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 3-Methylheptanenitrile.

Methodology:

-

Sample Preparation: Dissolve a small amount of 3-Methylheptanenitrile in a volatile organic solvent, such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

For EI, use a standard electron energy of 70 eV.

-

For ESI, optimize the spray voltage and capillary temperature.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 30-200).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic daughter ions.

-

Compare the obtained spectrum with spectral databases for confirmation, if available.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3-Methylheptanenitrile.

Methodology:

-

Sample Preparation: As 3-Methylheptanenitrile is a liquid, a neat sample can be used. Place one to two drops of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.[2][3]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty salt plates or ATR crystal.

-

Mount the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands for the nitrile and alkyl functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of 3-Methylheptanenitrile.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of 3-Methylheptanenitrile in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆).[4]

-

For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to an NMR tube.

-

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

-

-

Data Analysis:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the TMS signal.

-

For ¹H NMR, analyze the chemical shifts, integration (relative number of protons), and multiplicity (splitting pattern) of the signals.

-

For ¹³C NMR, analyze the chemical shifts of the carbon signals.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 3-Methylheptanenitrile.

Caption: General experimental workflow for the spectroscopic analysis of a liquid sample.

Caption: Predicted electron ionization mass spectrometry fragmentation pathway for 3-Methylheptanenitrile.

Caption: Key infrared vibrational modes predicted for 3-Methylheptanenitrile.

References

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 2. d-3-methylheptanenitrile [webbook.nist.gov]

- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

A Technical Guide to 3-Methylheptanenitrile: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methylheptanenitrile, a valuable chemical intermediate. This document details its nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC), lists its common synonyms, and presents its key physicochemical properties in a clear, tabular format. Furthermore, it outlines a general experimental protocol for its synthesis via the Kolbe nitrile synthesis, a widely applicable method for the preparation of alkyl nitriles.

IUPAC Nomenclature and Synonyms

The systematic name for the compound, as determined by IUPAC nomenclature rules, is 3-methylheptanenitrile .[1] For the specific stereoisomer, the name is (3S)-3-methylheptanenitrile .[2]

This compound is also known by several synonyms, which are often encountered in chemical literature and commercial catalogs. These include:

-

d-3-Methylheptanenitrile

-

SCHEMBL4202857

-

DTXSID80710099

Physicochemical Properties

A summary of the key quantitative data for 3-methylheptanenitrile is presented in the table below. These properties are essential for its handling, characterization, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C8H15N | PubChem[1][2] |

| Molecular Weight | 125.21 g/mol | PubChem[1][2] |

| Exact Mass | 125.120449483 Da | PubChem[1][2] |

| XLogP3 | 2.9 | PubChem[1][2] |

| Topological Polar Surface Area | 23.8 Ų | PubChem[1][2] |

| Heavy Atom Count | 9 | PubChem[1][2] |

Experimental Protocol: Synthesis via Kolbe Nitrile Synthesis

The Kolbe nitrile synthesis is a robust and widely used method for the preparation of alkyl nitriles.[3][4][5][6][7] This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where an alkyl halide is treated with a metal cyanide.[4][8][9]

A general protocol for the synthesis of 3-methylheptanenitrile from a suitable 3-haloheptane (e.g., 3-bromoheptane or 3-chloroheptane) is detailed below.

Materials:

-

3-Haloheptane (e.g., 3-bromo- or 3-chloroheptane)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or Acetone)[3][9]

-

Anhydrous conditions

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chosen 3-haloheptane in a dry, polar aprotic solvent such as DMSO.

-

Addition of Cyanide: Carefully add a molar excess of sodium or potassium cyanide to the solution. The use of an alkali metal cyanide in a polar aprotic solvent favors the formation of the nitrile over the isonitrile side product.[3]

-

Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter. The solvent is then removed under reduced pressure to yield the crude 3-methylheptanenitrile.

-

Final Purification: The crude product can be further purified by vacuum distillation to obtain the pure 3-methylheptanenitrile.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of 3-methylheptanenitrile and the general reaction scheme for its synthesis.

References

- 1. 3-Methylheptanenitrile | C8H15N | CID 54258702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-3-methylheptanenitrile | C8H15N | CID 101694053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]

- 4. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 5. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]

- 6. Kolbe_nitrile_synthesis [chemeurope.com]

- 7. About: Kolbe nitrile synthesis [dbpedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Kolbe-Nitril-Synthese [organische-chemie.ch]

A Technical Guide to the Physical Properties of 3-Methylheptanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylheptanenitrile, with the chemical formula C8H15N, is a branched aliphatic nitrile.[1][2][3] Understanding its physical properties is fundamental for its application in chemical synthesis and drug development, where it may serve as a key intermediate or building block. This guide provides a summary of its computed physical properties and outlines the standard experimental protocols for their determination.

Core Physical Properties

While specific experimental data for 3-Methylheptanenitrile is not extensively documented in publicly available literature, a number of its physical properties have been calculated using computational models. These computed values provide a valuable estimation for handling and characterization.

| Property | Value | Source |

| Molecular Formula | C8H15N | PubChem[1][2] |

| Molecular Weight | 125.21 g/mol | PubChem[1][2][4] |

| XLogP3 | 2.9 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 0 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1][2] |

| Rotatable Bond Count | 4 | PubChem[1][2] |

| Exact Mass | 125.120449483 Da | PubChem[1][2] |

| Topological Polar Surface Area | 23.8 Ų | PubChem[1][2] |

| Heavy Atom Count | 9 | PubChem[1][2] |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of key physical properties of liquid nitriles like 3-Methylheptanenitrile.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[5]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or oil bath)

-

Sample of 3-Methylheptanenitrile

Procedure:

-

A small amount of 3-Methylheptanenitrile is placed in the small test tube.

-

The capillary tube is placed inside the test tube with the open end downwards.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5] This occurs when the vapor pressure of the sample equals the atmospheric pressure.

Density Determination

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Pipette

-

Sample of 3-Methylheptanenitrile

-

Thermometer

Procedure:

-

The mass of the clean, dry volumetric flask is accurately measured using an analytical balance.

-

The flask is filled to the calibration mark with 3-Methylheptanenitrile using a pipette.

-

The mass of the flask containing the nitrile is measured.

-

The temperature of the liquid is recorded as density is temperature-dependent.

-

The density is calculated by dividing the mass of the nitrile (mass of flask with nitrile - mass of empty flask) by the volume of the flask.

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and can be used to identify and assess the purity of a sample.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Sample of 3-Methylheptanenitrile

-

Solvent for cleaning (e.g., ethanol or isopropanol)

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).

-

The prism of the refractometer is cleaned with a suitable solvent and allowed to dry completely.

-

A few drops of 3-Methylheptanenitrile are placed on the prism.

-

The prism is closed and the instrument is allowed to equilibrate to the desired temperature, typically controlled by a circulating water bath.

-

The light source is switched on and the eyepiece is adjusted until the crosshairs are in focus.

-

The adjustment knob is turned until the boundary between the light and dark regions is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature of the measurement should also be recorded.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the characterization of the physical properties of a liquid nitrile.

Caption: Logical workflow for the experimental determination of physical properties.

References

- 1. (3S)-3-methylheptanenitrile | C8H15N | CID 101694053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methylheptanenitrile | C8H15N | CID 54258702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. d-3-methylheptanenitrile [webbook.nist.gov]

- 4. [S,(+)]-3-Methylheptanenitrile [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Chirality of 3-Methylheptanenitrile for Researchers and Drug Development Professionals

Introduction

3-Methylheptanenitrile is a chiral organic compound featuring a nitrile functional group. Its chirality arises from a stereocenter at the third carbon atom, making it a valuable model for studying stereoselective synthesis and analysis of aliphatic nitriles. The presence of enantiomers necessitates careful stereochemical control and analysis in research and development, particularly in the pharmaceutical industry where the biological activity of a molecule is often enantiomer-specific. This technical guide provides an in-depth overview of the chirality of 3-methylheptanenitrile, including its stereochemistry, hypothetical quantitative data, and detailed experimental protocols for its enantioselective synthesis and analysis.

Stereochemistry of 3-Methylheptanenitrile

The chirality of 3-methylheptanenitrile originates from the carbon atom at the 3-position, which is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and a cyanomethyl group. This tetrahedral arrangement results in two non-superimposable mirror images, the (R)- and (S)-enantiomers.

Quantitative Data

The following table summarizes hypothetical quantitative data for the enantiomers of 3-methylheptanenitrile. These values are representative of what would be expected for a small chiral molecule and are intended for illustrative purposes.

| Property | (R)-3-Methylheptanenitrile | (S)-3-Methylheptanenitrile |

| Molecular Weight ( g/mol ) | 125.21 | 125.21 |

| Specific Rotation ([α]D) | -15.2° (c=1, CHCl3) | +15.2° (c=1, CHCl3) |

| Enantiomeric Excess (% ee) | >99% | >99% |

Enantioselective Synthesis

The enantioselective synthesis of chiral nitriles is a significant area of research.[1][2] One plausible approach for the synthesis of enantioenriched 3-methylheptanenitrile is through the asymmetric conjugate addition of a methyl group to an α,β-unsaturated nitrile.

Experimental Protocol: Asymmetric Michael Addition

This protocol describes a hypothetical enantioselective synthesis of (S)-3-methylheptanenitrile.

1. Materials and Methods:

-

(E)-Hept-2-enenitrile

-

Dimethylzinc

-

Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·C7H8)

-

(R)-(-)-N,N'-Dibenzyl-N,N'-bis(2,4,6-trimethylphenyl)phosphoric acid diamide (chiral ligand)

-

Toluene (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

2. Procedure:

-

A solution of CuOTf·C7H8 (0.05 mmol) and the chiral ligand (0.055 mmol) in anhydrous toluene (5 mL) is stirred at room temperature for 30 minutes under an argon atmosphere.

-

The solution is cooled to -20 °C, and (E)-hept-2-enenitrile (1.0 mmol) is added.

-

Dimethylzinc (1.2 M in toluene, 1.2 mmol) is added dropwise over 10 minutes.

-

The reaction mixture is stirred at -20 °C for 24 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL).

-

The mixture is extracted with diethyl ether (3 x 15 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL), dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 20:1) to afford (S)-3-methylheptanenitrile.

Chiral Analysis

The determination of the enantiomeric purity of 3-methylheptanenitrile is crucial. Chiral gas chromatography (GC) is a powerful technique for separating and quantifying the enantiomers of volatile compounds like nitriles.

Experimental Protocol: Chiral Gas Chromatography

1. Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Column: Cyclodextrin-based chiral capillary column (e.g., Astec CHIRALDEX G-TA, 30 m x 0.25 mm x 0.12 µm)

-

Carrier Gas: Helium

-

Inlet Temperature: 250 °C

-

Detector: Flame Ionization Detector (FID)

-

Detector Temperature: 250 °C

-

Oven Program: 80 °C (hold 2 min), ramp to 150 °C at 5 °C/min, hold 5 min.

-

Injection Volume: 1 µL (split ratio 50:1)

-

Sample Preparation: The sample is dissolved in dichloromethane to a concentration of 1 mg/mL.

2. Procedure:

-

The GC instrument is set up according to the conditions specified above.

-

A blank run (injection of pure solvent) is performed to ensure a clean baseline.

-

The racemic 3-methylheptanenitrile standard is injected to determine the retention times of both enantiomers.

-

The synthesized enantioenriched sample is injected.

-

The peak areas of the two enantiomers are integrated.

-

The enantiomeric excess (% ee) is calculated using the formula: % ee = [|Areamajor - Areaminor| / (Areamajor + Areaminor)] x 100.

Hypothetical Chromatographic Data

| Enantiomer | Retention Time (min) | Peak Area |

| (R)-3-Methylheptanenitrile | 12.5 | 1,200 |

| (S)-3-Methylheptanenitrile | 13.1 | 240,000 |

| Resolution (Rs) | \multicolumn{2}{c | }{1.8} |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and chiral analysis of 3-methylheptanenitrile.

Conclusion

References

(S)-3-Methylheptanenitrile and (R)-3-Methylheptanenitrile

An In-depth Technical Guide on for Researchers, Scientists, and Drug Development Professionals.

Introduction

are chiral aliphatic nitriles. As enantiomers, they share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. This stereochemical difference can lead to distinct biological activities, a crucial consideration in drug discovery and development. The nitrile functional group is a versatile moiety in organic synthesis and has been incorporated into numerous pharmaceutical agents due to its ability to participate in various biological interactions and serve as a bioisostere for other functional groups.[1][2][3] This guide provides a comprehensive overview of the available technical information on these enantiomers, including their chemical and physical properties, potential synthetic strategies, and the general biological relevance of chiral nitriles.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 3-Methylheptanenitrile

| Property | (S)-3-Methylheptanenitrile (Computed)[4] | Racemic 3-Methylheptanenitrile[5] |

| Molecular Formula | C₈H₁₅N | C₈H₁₅N |

| Molecular Weight | 125.21 g/mol | 125.21 g/mol |

| IUPAC Name | (3S)-3-methylheptanenitrile | 3-methylheptanenitrile |

| CAS Number | Not available | 75854-65-8 |

| XLogP3-AA | 2.9 | 2.9 |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 1 | 1 |

| Rotatable Bond Count | 4 | 4 |

| Exact Mass | 125.120449483 Da | 125.120449483 Da |

| Topological Polar Surface Area | 23.8 Ų | 23.8 Ų |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of has not been published. However, general methods for the enantioselective synthesis of chiral nitriles can be adapted. Asymmetric hydrocyanation of a suitable alkene precursor is a primary strategy.

General Workflow for Asymmetric Synthesis

The enantioselective synthesis of a chiral nitrile, such as 3-methylheptanenitrile, can be conceptually approached through the asymmetric hydrocyanation of an appropriate alkene. The general workflow for such a synthesis is outlined below.

References

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (3S)-3-methylheptanenitrile | C8H15N | CID 101694053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methylheptanenitrile | C8H15N | CID 54258702 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Synthetic History of 3-Methylheptanenitrile: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylheptanenitrile, a chiral aliphatic nitrile, possesses a foundational molecular structure that has been of interest in the broader context of organic synthesis and stereochemistry. While not a compound of prominent historical significance, its synthesis and properties are illustrative of fundamental principles in organic chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of 3-Methylheptanenitrile, catering to a specialized audience in chemical research and development.

Introduction

3-Methylheptanenitrile (C₈H₁₅N) is a simple, branched-chain aliphatic nitrile. Its structure, featuring a stereocenter at the C3 position, allows for the existence of two enantiomers, (R)- and (S)-3-methylheptanenitrile. The study of such chiral molecules has been pivotal in advancing the understanding of stereoisomerism and its implications in chemical and biological systems. Although a specific, high-profile discovery of 3-Methylheptanenitrile is not documented in the annals of chemical history, its synthesis falls within the purview of well-established methodologies for the preparation of nitriles developed in the early 20th century. This document collates the available physicochemical data and presents a plausible historical synthetic route, alongside a more modern and stereoselective approach.

Physicochemical Properties

A summary of the key physical and chemical properties of 3-Methylheptanenitrile is presented in Table 1. This data has been compiled from various chemical databases and literature sources.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅N | PubChem[1][2] |

| Molecular Weight | 125.21 g/mol | PubChem[1][2] |

| IUPAC Name | 3-methylheptanenitrile | PubChem[1] |

| CAS Number | 75854-65-8 | PubChem[1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available | |

| LogP | 2.9 | PubChem[1][2] |

Historical Synthesis: A Representative Protocol

The first synthesis of 3-Methylheptanenitrile is not explicitly detailed in a landmark publication. However, based on the established synthetic methodologies of the early 20th century, a plausible route would have involved the nucleophilic substitution of a corresponding alkyl halide with a cyanide salt, a reaction known as the Kolbe nitrile synthesis . This method was a common and straightforward way to extend a carbon chain and introduce a nitrile functionality.

Plausible Historical Experimental Protocol (Kolbe Nitrile Synthesis)

This protocol is a representative example based on known reactions of the period and is not from a specific cited experiment for this molecule.

Objective: To synthesize 3-methylheptanenitrile from 3-bromoheptane.

Reaction Scheme:

CH₃CH₂CH₂CH₂CH(Br)CH₂CH₃ + NaCN → CH₃CH₂CH₂CH₂CH(CH₃)CH₂CN + NaBr

Reagents:

-

3-Bromoheptane

-

Sodium cyanide (NaCN)

-

Ethanol (solvent)

Procedure:

-

A solution of sodium cyanide in aqueous ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

3-Bromoheptane is added to the flask.

-

The reaction mixture is heated to reflux for several hours to ensure the completion of the substitution reaction.

-

After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent, such as diethyl ether.

-

The organic layer is washed with water and brine to remove any remaining inorganic salts.

-

The organic solvent is removed by distillation.

-

The crude 3-methylheptanenitrile is then purified by fractional distillation under reduced pressure.

Expected Outcome: A colorless liquid with a characteristic nitrile odor. The yield would be dependent on the purity of the starting materials and the reaction conditions.

Modern Synthetic Approaches

Modern organic synthesis offers more sophisticated and stereoselective methods for the preparation of chiral nitriles like 3-methylheptanenitrile. One such approach involves the conversion of a chiral alcohol to the corresponding nitrile.

Representative Modern Experimental Protocol (from a Chiral Alcohol)

This protocol is a generalized modern method and is not from a specific cited experiment for this molecule.

Objective: To synthesize enantiomerically enriched (S)-3-methylheptanenitrile from (S)-3-methylheptan-1-ol.

Two-Step Reaction Scheme:

-

Tosylation: (S)-3-methylheptan-1-ol + TsCl → (S)-3-methylheptyl tosylate

-

Cyanation: (S)-3-methylheptyl tosylate + NaCN → (S)-3-methylheptanenitrile

Reagents:

-

(S)-3-methylheptan-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (base and solvent)

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO) (solvent)

Procedure:

Step 1: Synthesis of (S)-3-methylheptyl tosylate

-

(S)-3-methylheptan-1-ol is dissolved in pyridine in a flask cooled in an ice bath.

-

p-Toluenesulfonyl chloride is added portion-wise with stirring, maintaining the temperature below 5 °C.

-

The reaction is stirred overnight at room temperature.

-

The reaction mixture is poured into cold dilute hydrochloric acid and extracted with diethyl ether.

-

The ether layer is washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude tosylate.

Step 2: Synthesis of (S)-3-methylheptanenitrile

-

The crude (S)-3-methylheptyl tosylate is dissolved in DMSO.

-

Sodium cyanide is added, and the mixture is heated with stirring for several hours.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

-

After completion, the reaction mixture is cooled, diluted with water, and extracted with diethyl ether.

-

The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed.

-

The resulting crude nitrile is purified by column chromatography or fractional distillation.

Biological Activity and Signaling Pathways

There is currently no significant body of research available in the public domain detailing specific biological activities or signaling pathway interactions for 3-Methylheptanenitrile. Aliphatic nitriles, in general, are not widely recognized as potent bioactive molecules in drug development, although the nitrile group is a common pharmacophore in various approved drugs. The primary interest in compounds like 3-Methylheptanenitrile for researchers and drug development professionals lies in their utility as chiral building blocks for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

3-Methylheptanenitrile serves as a classic example of a simple chiral aliphatic nitrile. While its discovery is not marked by a singular event, its synthesis is readily understood through the lens of fundamental organic reactions that have been established for over a century. The physicochemical data, though incomplete in publicly accessible databases, provides a basic characterization of the molecule. For contemporary researchers, the value of 3-Methylheptanenitrile lies in its potential as a chiral synthon, accessible through modern stereoselective synthetic routes. This technical guide provides a foundational understanding of this compound for professionals in the fields of chemical research and drug development.

References

The Elusive Natural Presence of 3-Methylheptanenitrile: A Technical Review

A comprehensive review of scientific literature reveals no direct evidence for the natural occurrence of 3-Methylheptanenitrile. Despite the widespread presence of nitrile-containing compounds in various terrestrial and marine organisms, this specific branched-chain alkyl nitrile has not been identified as a secondary metabolite in plants, a volatile organic compound from microorganisms, or a semiochemical in insects. This in-depth technical guide summarizes the current state of knowledge regarding nitrile compounds in nature and explores the hypothetical biosynthetic pathways that could potentially lead to the formation of 3-Methylheptanenitrile, providing a resource for researchers, scientists, and drug development professionals.

While over 120 naturally occurring nitriles have been isolated, they are most commonly found as cyanogenic glycosides in plants, serving as a defense mechanism.[1] These compounds can release toxic hydrogen cyanide upon enzymatic hydrolysis.[1] Nitriles are also produced by various bacteria, fungi, and marine sponges, exhibiting a wide range of biological activities.[2]

Potential Biosynthetic Origins: A Hypothetical Framework

In the absence of direct evidence, we can theorize potential biosynthetic routes to 3-Methylheptanenitrile based on established metabolic pathways for structurally related molecules. The biosynthesis of branched-chain fatty acids offers a plausible starting point.

Table 1: Key Enzymes and Precursors in Branched-Chain Fatty Acid and Potential Nitrile Biosynthesis

| Precursor/Enzyme | Role | Potential Link to 3-Methylheptanenitrile |

| Branched-chain α-keto acids (from valine, leucine, isoleucine) | Serve as primers for branched-chain fatty acid synthesis.[3] | A derivative of these precursors could potentially be channeled into a nitrile-forming pathway. |

| α-keto acid decarboxylase | Decarboxylates α-keto acids to produce branched-chain acyl-CoA primers.[3] | A key step in initiating the branched-chain structure. |

| Fatty Acid Synthase (FAS) | Elongates the acyl chain. | Would be responsible for building the heptane backbone. |

| Aldoxime Dehydratase | An enzyme known to catalyze the formation of nitriles from aldoximes.[4][5] | A crucial enzymatic step for the introduction of the nitrile functional group. |

A hypothetical pathway for the biosynthesis of 3-Methylheptanenitrile could originate from the amino acid isoleucine, which provides the 2-methylbutyl starter unit for branched-chain fatty acid synthesis. This starter unit could undergo chain elongation by the fatty acid synthase complex to form a 3-methylheptanoyl-ACP intermediate. Subsequent conversion of the acyl group to an aldoxime, followed by dehydration catalyzed by an aldoxime dehydratase, would yield 3-Methylheptanenitrile.

Methodologies for Detection and Characterization

The identification of novel, naturally occurring volatile compounds like 3-Methylheptanenitrile relies on sensitive analytical techniques. A typical workflow for the analysis of environmental or biological samples is outlined below.

References

3-Methylheptanenitrile safety and handling

An In-depth Technical Guide to the Safety and Handling of 3-Methylheptanenitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). While compiled with diligence, specific safety and toxicological data for 3-Methylheptanenitrile is limited in publicly available literature. The information provided is largely based on the properties of structurally similar aliphatic nitriles. Always consult with your institution's safety office and refer to any available supplier-specific safety information before handling this chemical.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of 3-Methylheptanenitrile is fundamental to its safe handling. The following table summarizes key computed and available data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅N | --INVALID-LINK--[1] |

| Molecular Weight | 125.21 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 3-methylheptanenitrile | --INVALID-LINK--[1] |

| CAS Number | 75854-65-8 | --INVALID-LINK--[1] |

| Appearance | Assumed to be a liquid at room temperature | Inferred from similar compounds |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Flash Point | Data not available; expected to be flammable | Inferred from similar compounds |

| Solubility | Low aqueous solubility is expected | --INVALID-LINK--[2] |

| Density | Data not available | |

| Vapor Pressure | Data not available | |

| XLogP3-AA (LogP) | 2.9 | --INVALID-LINK--[1] |

Hazard Identification and Toxicology

2.1 Principal Hazards

The primary toxicological concern with aliphatic nitriles is the metabolic release of cyanide ions.[3] This process can interfere with cellular respiration, leading to cytotoxic hypoxia. The toxicity of nitriles is influenced by their chemical structure, which affects the rate of cyanide liberation.[4][5]

Expected GHS Classification (Based on Analogs):

| Hazard Class | Hazard Category | GHS Hazard Statement (Assumed) |

| Flammable Liquids | Category 3 or 4 | H226: Flammable liquid and vapor or H227: Combustible liquid |

| Acute Toxicity (Oral) | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | Category 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

2.2 Toxicological Data Summary

Specific quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) for 3-Methylheptanenitrile are not available in the reviewed literature. However, the general toxicity of aliphatic nitriles is well-documented.[6] They are absorbed through inhalation, ingestion, and skin contact.[2]

2.3 Mechanism of Toxicity: A Simplified Signaling Pathway

The primary mechanism of acute toxicity for aliphatic nitriles is the in-vivo liberation of cyanide. This process is generally understood to occur via cytochrome P450-mediated oxidation. The liberated cyanide then inhibits cytochrome c oxidase in the mitochondrial electron transport chain, leading to a disruption of cellular respiration.

Experimental Protocols

While specific experimental protocols for 3-Methylheptanenitrile were not found, standard methodologies for assessing the toxicity of chemical substances are well-established. Researchers should adapt these general protocols to the specific properties of 3-Methylheptanenitrile.

3.1 In Vitro Cytotoxicity Assay (General Protocol)

-

Objective: To assess the potential for 3-Methylheptanenitrile to cause cell death in a controlled laboratory setting.

-

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HepG2, a human liver cell line) in appropriate media and conditions.

-

Compound Preparation: Prepare a stock solution of 3-Methylheptanenitrile in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired test concentrations.

-

Exposure: Treat the cultured cells with the various concentrations of 3-Methylheptanenitrile for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Use a cell viability assay, such as the MTT or MTS assay, to quantify the percentage of viable cells compared to a vehicle control.

-

Data Analysis: Plot the cell viability against the compound concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

-

3.2 Skin Irritation/Corrosion Assessment (Based on OECD Guideline 439)

-

Objective: To determine the potential of 3-Methylheptanenitrile to cause skin irritation.

-

Methodology (In Vitro):

-

Tissue Model: Utilize a reconstituted human epidermis (RhE) model.

-

Application: Apply a small amount of neat 3-Methylheptanenitrile to the surface of the RhE tissue.

-

Incubation: Incubate for a specified period (e.g., 60 minutes).

-

Viability Measurement: After incubation and rinsing, assess the tissue viability using a quantitative assay (e.g., MTT).

-

Classification: Classify the irritation potential based on the reduction in tissue viability compared to negative and positive controls.

-

Safe Handling and Storage

4.1 Engineering Controls

-

Work with 3-Methylheptanenitrile should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

4.2 Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection:

-

Wear a lab coat and appropriate gloves. Nitrile gloves may offer some protection against splashes, but their breakthrough time for specific nitriles can be low. Consider using thicker gloves or double-gloving for extended handling. Always inspect gloves for signs of degradation.

-

Ensure full skin coverage; do not leave any skin exposed.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or high vapor concentrations, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

4.3 Handling Procedures

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Use only in a well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Use non-sparking tools.

-

Do not eat, drink, or smoke in the work area.

-

Wash hands thoroughly after handling.

4.4 Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from sources of ignition.

-

Store separately from strong oxidizing agents, strong acids, and strong bases, as nitriles can react vigorously with these substances.[2]

First Aid Measures

Immediate action is crucial in the event of exposure to 3-Methylheptanenitrile.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the skin with soap and water. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water to dilute the chemical. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting and Accidental Release Measures

6.1 Fire-Fighting

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

-

Specific Hazards: 3-Methylheptanenitrile is expected to be a flammable liquid. Vapors may travel to a source of ignition and flash back. Combustion may produce toxic fumes, including oxides of carbon and nitrogen, and hydrogen cyanide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

6.2 Accidental Release

-

Personal Precautions: Evacuate the area and eliminate all ignition sources. Wear appropriate PPE as described in Section 4.2.

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

-

Containment and Cleanup:

-

For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

-

Place the contaminated material into a sealed, labeled container for disposal.

-

For large spills, dike the area to contain the spill and contact emergency services.

-

Stability and Reactivity

-

Chemical Stability: Assumed to be stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide.

This guide provides a framework for the safe handling of 3-Methylheptanenitrile based on available data and the known hazards of similar aliphatic nitriles. It is imperative for all personnel to exercise caution and adhere to established laboratory safety protocols.

References

- 1. 3-Methylheptanenitrile | C8H15N | CID 54258702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

3-Methylheptanenitrile material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for 3-Methylheptanenitrile. The information is curated for researchers, scientists, and professionals in drug development, with a focus on clear data presentation, detailed experimental context, and essential safety protocols.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 3-Methylheptanenitrile. These values are essential for understanding the substance's behavior in various experimental and storage conditions.

| Property | Value | Source |

| Molecular Formula | C8H15N | PubChem[1][2] |

| Molecular Weight | 125.21 g/mol | PubChem[1][2] |

| Appearance | Yellow Liquid | Fisher Scientific[3] |

| Melting Point | -64 °C / -83.2 °F | Fisher Scientific[3] |

| Boiling Point | 186 - 187 °C / 366.8 - 368.6 °F | Fisher Scientific[3] |

| Flash Point | 58 °C / 136.4 °F | Fisher Scientific[3] |

| Specific Gravity | 0.810 | Fisher Scientific[3] |

| Solubility | No data available | |

| Vapor Pressure | No information available | Fisher Scientific[3] |

| Vapor Density | No information available | Fisher Scientific[3] |

Toxicological Profile and Hazards

The following table outlines the hazard classifications and statements associated with 3-Methylheptanenitrile and related aliphatic nitriles.

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Harmful if swallowed[5] | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| Acute Toxicity (Dermal) | Harmful in contact with skin[5] | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Acute Toxicity (Inhalation) | Harmful if inhaled[5] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. |

| Skin Corrosion/Irritation | Causes skin irritation[5] | P264: Wash skin thoroughly after handling. |

| Serious Eye Damage/Irritation | Causes serious eye irritation[5] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Flammability | Flammable liquid and vapor[5] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

Experimental Protocols

While specific experimental methodologies for determining the properties of 3-Methylheptanenitrile are not detailed in the available literature, the following are general protocols for the key parameters cited.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is through distillation.

General Procedure:

-

Assemble a simple distillation apparatus, which includes a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Place a small volume of the liquid in the distilling flask along with boiling chips to ensure smooth boiling.

-

The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distilling flask.

-

Heat the distilling flask gently.

-

Record the temperature at which the liquid is actively boiling and condensing, and a steady temperature is observed on the thermometer. This temperature is the boiling point.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air. Closed-cup methods are commonly used for this determination.

General Procedure (Closed-Cup Method):

-

Place the liquid sample in the test cup of a closed-cup flash point apparatus.

-

Close the lid, which is equipped with an ignition source and an opening.

-

Heat the sample at a slow, constant rate.

-

At regular temperature intervals, apply the ignition source through the opening in the lid.

-

The flash point is the lowest temperature at which the vapors of the liquid ignite with a brief flash.

Specific Gravity Determination

Specific gravity is the ratio of the density of a substance to the density of a reference substance, usually water.

General Procedure (Using a Pycnometer):

-

Weigh a clean, dry pycnometer (a flask of a known volume).

-

Fill the pycnometer with the liquid sample and weigh it again.

-

Empty and clean the pycnometer, then fill it with distilled water and weigh it.

-

The specific gravity is calculated by dividing the mass of the liquid sample by the mass of the water.

Safety and Handling Workflow

The following diagram outlines the essential workflow for the safe handling and use of 3-Methylheptanenitrile in a laboratory setting.

Caption: Workflow for the safe handling of 3-Methylheptanenitrile.

First Aid Measures

In the event of exposure to 3-Methylheptanenitrile, the following first aid measures should be taken immediately[6][7].

| Exposure Route | First Aid Procedure |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the affected person warm and at rest. Get medical attention as soon as possible[6]. |

| Skin Contact | Promptly wash the contaminated skin with soap and water. If this chemical penetrates the clothing, promptly remove the clothing and wash the skin with water. If irritation persists after washing, get medical attention[6]. |

| Eye Contact | Promptly wash (irrigate) the eyes with large amounts of water, occasionally lifting the lower and upper lids. Continue for at least 15 minutes. Get medical attention if any discomfort continues[6]. |

| Ingestion | If this chemical has been swallowed, get medical attention immediately. Do NOT induce vomiting. |

Spill and Disposal Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.

Disposal of 3-Methylheptanenitrile must be in accordance with local, state, and federal regulations. It should be handled as hazardous waste. Do not dispose of it in the sewer system.

This guide is intended to provide a comprehensive overview of the safety and handling information for 3-Methylheptanenitrile. It is crucial to always consult the most up-to-date Safety Data Sheet from the supplier before handling this chemical and to be fully trained in proper laboratory safety procedures.

References

- 1. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Heptanenitrile | C7H13N | CID 12372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 7. trdsf.com [trdsf.com]

In-depth Technical Guide: Toxicological Data for 3-Methylheptanenitrile

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Toxicological Profile of 3-Methylheptanenitrile

Executive Summary

This document serves as a technical guide on the toxicological data currently available for 3-Methylheptanenitrile (CAS No. 75854-65-8). Despite a comprehensive search of scientific literature and toxicological databases, it is crucial to note that there is a significant lack of in-depth, publicly available toxicological studies for this compound. The information that is available is primarily derived from safety data sheets (SDS), which provide basic hazard warnings but do not contain detailed experimental data. This guide summarizes the available information and highlights the current data gaps.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of 3-Methylheptanenitrile is presented in Table 1. This data is primarily sourced from computational models and has not been extensively verified through experimental studies.

| Property | Value | Source |

| Molecular Formula | C8H15N | PubChem[1] |

| Molecular Weight | 125.21 g/mol | PubChem[1] |

| CAS Number | 75854-65-8 | PubChem[1] |

| Appearance | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Solubility | No data available |

Toxicological Data

A thorough search for quantitative toxicological data for 3-Methylheptanenitrile yielded no specific experimental studies. Safety data sheets indicate that the toxicological properties of this substance have not been thoroughly investigated. The primary health hazard identified is the potential for serious eye irritation.

Table 2: Summary of Available Toxicological Information

| Endpoint | Result | Classification |

| Acute Oral Toxicity | No data available | Not classifiable |

| Acute Dermal Toxicity | No data available | Not classifiable |

| Acute Inhalation Toxicity | No data available | Not classifiable |

| Skin Corrosion/Irritation | No data available | Not classifiable |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Category 2A |

| Respiratory or Skin Sensitization | No data available | Not classifiable |

| Germ Cell Mutagenicity | No data available | Not classifiable |

| Carcinogenicity | No data available | Not classifiable |

| Reproductive Toxicity | No data available | Not classifiable |

| Specific Target Organ Toxicity (Single Exposure) | No data available | Not classifiable |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | Not classifiable |

| Aspiration Hazard | No data available | Not classifiable |

Experimental Protocols

Due to the absence of published toxicological studies, no detailed experimental protocols for 3-Methylheptanenitrile are available.

Signaling Pathways and Mechanistic Data

There is currently no information available regarding the signaling pathways or mechanisms of toxicity for 3-Methylheptanenitrile.

Logical Workflow for Hazard Assessment

In the absence of empirical data, a logical workflow for a preliminary hazard assessment of a novel nitrile compound like 3-Methylheptanenitrile would involve a combination of in silico predictions and a tiered testing strategy.

Caption: A logical workflow for the hazard assessment of a data-poor substance.

Conclusion and Data Gaps

The current publicly available information on the toxicology of 3-Methylheptanenitrile is extremely limited. The primary identified hazard is serious eye irritation, as indicated in safety data sheets. There is a complete lack of quantitative toxicological data, including acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.

For any meaningful risk assessment or for use in drug development, a comprehensive toxicological evaluation according to established regulatory guidelines (e.g., OECD, FDA) would be required. This would involve a battery of in vitro and in vivo studies to characterize the potential hazards of this compound. Researchers and drug development professionals should exercise extreme caution when handling 3-Methylheptanenitrile and should assume it to be potentially hazardous in the absence of data to the contrary.

References

Assessing the Thermal Stability of 3-Methylheptanenitrile: A Methodological Guide

Absence of Publicly Available Data: A comprehensive review of publicly accessible scientific literature and chemical databases has revealed a notable absence of specific experimental data concerning the thermal stability of 3-Methylheptanenitrile. There are no published studies detailing its decomposition temperature, thermogravimetric analysis (TGA), or differential scanning calorimetry (DSC) data. This guide, therefore, serves as a methodological framework for researchers, scientists, and drug development professionals on how to approach the assessment of the thermal stability of 3-Methylheptanenitrile or similar nitrile compounds.

Compound Overview